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Executive Summary
Bocidelpar (also known as ASP0367 and MA-0211) is an investigational, orally administered,

small-molecule modulator designed to selectively activate the Peroxisome Proliferator-

Activated Receptor delta (PPARδ).[1][2][3] This guide provides an in-depth overview of the

molecular mechanism of Bocidelpar in skeletal muscle, summarizing the preclinical and

clinical evidence that underpins its development for diseases characterized by mitochondrial

dysfunction, such as Primary Mitochondrial Myopathies (PMM) and Duchenne Muscular

Dystrophy (DMD).[1][2][4] The core mechanism involves the transcriptional upregulation of

genes that govern mitochondrial biogenesis and fatty acid oxidation, aiming to enhance cellular

energy production and improve muscle function.[1][5][6]

Core Molecular Mechanism of Action
Bocidelpar functions as a selective agonist for PPARδ, a nuclear hormone receptor that acts

as a ligand-activated transcription factor.[2][6] PPARδ is abundantly expressed in skeletal

muscle, up to 50-fold higher than other PPAR isoforms (α and γ), making it a prime target for

therapeutic intervention in muscle disorders.[5][6]

The activation pathway proceeds as follows:
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Ligand Binding: Bocidelpar enters the muscle cell and binds to the ligand-binding domain of

PPARδ in the nucleus.

Heterodimerization: Ligand-bound PPARδ forms a heterodimer with the Retinoid X Receptor

(RXR).

PPRE Binding: This PPARδ/RXR complex binds to specific DNA sequences known as

Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of

target genes.

Transcriptional Activation: Upon binding to PPREs, the complex recruits co-activator

proteins, initiating the transcription of a suite of genes involved in critical metabolic

processes.

The primary downstream effects of this pathway in skeletal muscle are:

Increased Fatty Acid Oxidation (FAO): Upregulation of genes encoding enzymes essential

for the breakdown of fatty acids to produce acetyl-CoA, which feeds into the citric acid cycle

for energy production.[1][5]

Enhanced Mitochondrial Biogenesis: Increased expression of genes that drive the formation

of new mitochondria, thereby increasing the cell's capacity for oxidative phosphorylation and

ATP generation.[1][5]

This dual action is hypothesized to address the energy deficit characteristic of myopathies,

potentially restoring muscle function, improving endurance, and reducing fatigue.[5][7]
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Figure 1: Bocidelpar Signaling Pathway in Skeletal Muscle.
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Preclinical Evidence in a DMD Model
Extensive preclinical studies were conducted by Mitobridge using the mdx mouse, a well-

established genetic animal model for Duchenne Muscular Dystrophy.[1][7] While the full study

data and protocols are not published, key findings have been disclosed, demonstrating the

therapeutic potential of Bocidelpar (then called MA-0211).[5][7]

Summary of Preclinical Findings
The studies involved once-daily oral administration of Bocidelpar for periods of five weeks and

six months.[1][6][7] The results consistently pointed towards improvements in muscle health

and function.
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Parameter
Assessed

Finding Study Duration Citation(s)

Functional

Performance

Treadmill Running

Endurance
Increased 5 weeks [1][6][7]

Cardiac & Respiratory

Function
Improved 6 months [1][7]

Pathology & Histology

Muscle Necrosis Decreased 5 weeks [6][7]

Muscle Inflammation Decreased 5 weeks [1][6][7]

Diaphragm Fibrosis Decreased 5 weeks [1][6][7]

Biomarkers

Serum Creatine

Kinase
Decreased 6 months [1][7]

Cellular/Molecular N/A

FAO-related Gene

Expression

Upregulated (in DMD

patient muscle cells)
N/A [6]

Mitochondrial

Function

Increased / Improved

(in DMD patient

muscle cells)

N/A [1][6]

Mitochondrial

Biogenesis

Increased (in DMD

patient muscle cells)
N/A [6]

Table 1: Summary of key preclinical findings for Bocidelpar in the mdx mouse model and DMD

patient-derived cells.

Representative Preclinical Experimental Protocol
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The following describes a representative, generalized protocol for evaluating a PPARδ

modulator in an mdx mouse model, based on the disclosed information for Bocidelpar and

standard practices in the field.[7][8][9][10]

Note: The specific, detailed protocol used for Bocidelpar has not been publicly released.

Animal Model: Male mdx mice are used, typically starting at an age (e.g., 4-5 weeks) where

the dystrophic phenotype is actively progressing.[9]

Group Allocation: Animals are randomized into a vehicle control group and one or more

Bocidelpar treatment groups.

Drug Administration: Bocidelpar is administered via oral gavage once daily for a specified

duration (e.g., 5 weeks or 6 months).[6][7]

Functional Assessment (Treadmill Test):

Mice are acclimated to a motorized treadmill over several days.

An exhaustion protocol is implemented, where the treadmill speed and/or incline is

gradually increased until the mouse remains on a shock grid at the rear of the lane for a

set period (e.g., 10 seconds), indicating exhaustion.

The total running time or distance is recorded as the measure of endurance. This is

typically performed at baseline and at the end of the treatment period.[7]

Sample Collection: At the study's conclusion, blood samples are collected for serum

biomarker analysis (e.g., creatine kinase). Key muscles (e.g., diaphragm, gastrocnemius,

quadriceps) are harvested.

Histological Analysis: A portion of the harvested muscle is fixed, sectioned, and stained (e.g.,

with Hematoxylin and Eosin) to assess muscle fiber integrity, necrosis, inflammation

(immune cell infiltration), and fibrosis.

Molecular Analysis (qPCR/Western Blot): Another portion of the muscle is flash-frozen for

RNA and protein extraction to quantify the expression of PPARδ target genes and protein

levels.
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Figure 2: Representative Experimental Workflow for Preclinical Evaluation.
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Clinical Pharmacodynamic Evidence
The primary clinical evidence for Bocidelpar's mechanism of action comes from a first-in-

human, Phase 1, double-blind, randomized, placebo-controlled study in healthy adult

volunteers (NCT02929081).[5][11] This study assessed the safety, tolerability,

pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of the drug.

[11]

Pharmacodynamic Findings: Target Gene Engagement
A key objective of the trial was to confirm that Bocidelpar engages its target, PPARδ, in

humans. This was achieved by measuring the expression of six known PPARδ target genes in

whole blood. The results demonstrated a clear treatment- and dose-dependent upregulation of

these genes after both single and multiple doses of Bocidelpar.[5][11]

Target Gene
Primary Function /
Pathway

Result with
Bocidelpar
Treatment

Citation(s)

ABCA1
ATP Binding Cassette

Subfamily A Member 1

Dose-dependent

increase
[5][11]

ACAA2

Acetyl-CoA

Acyltransferase 2

(Mitochondrial)

Dose-dependent

increase
[5][11]

ACADVL

Very Long Chain

Specific Acyl-CoA

Dehydrogenase

Dose-dependent

increase
[5][11]

CPT1A

Carnitine

Palmitoyltransferase

1A

Dose-dependent

increase
[5][11]

PDK4

Pyruvate

Dehydrogenase

Kinase 4

Dose-dependent

increase
[5][11]

SLC25A20
Solute Carrier Family

25 Member 20

Dose-dependent

increase
[5][11]
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Table 2: Pharmacodynamic effect of Bocidelpar on PPARδ target genes in healthy volunteers.

Specific quantitative fold-change data is available in the primary publication.[5][11]

Clinical Pharmacodynamic Experimental Protocol
The following protocol for assessing target gene engagement is based on the methodology

described in the Phase 1 study publication.[5][11]

Study Design: Healthy adult participants (N=64 for single-dose, N=37 for multiple-dose) were

randomized to receive single oral doses of Bocidelpar (1 to 120 mg) or placebo, or multiple

once-daily doses (10 to 75 mg) or placebo for 14 days.[5]

Blood Sampling: Whole blood samples for RNA analysis were collected at pre-dose and

multiple time points post-dose.

RNA Stabilization and Extraction: Blood was collected directly into PAXgene Blood RNA

tubes to stabilize the intracellular RNA profile. Total RNA was subsequently extracted and

purified according to the manufacturer's protocol.

Gene Expression Analysis (RT-qPCR):

Reverse transcription was performed to synthesize cDNA from the extracted RNA.

Quantitative polymerase chain reaction (qPCR) was used to measure the expression

levels of the six target genes (ABCA1, ACAA2, ACADVL, CPT1A, PDK4, SLC25A20).

Gene expression levels were normalized to a stable housekeeping gene.

Data Analysis: The fold change in gene expression from baseline (pre-dose) was calculated

for each participant at each time point for both the Bocidelpar and placebo groups.

Statistical analyses were performed to determine dose-dependency.
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Figure 3: Workflow for Clinical Pharmacodynamic (Gene Expression) Analysis.
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Conclusion
Bocidelpar is a selective PPARδ modulator that directly engages its target in skeletal muscle

to activate the transcription of genes central to mitochondrial function and energy metabolism.

Preclinical data in a relevant disease model demonstrated positive effects on muscle function

and pathology. Crucially, a Phase 1 clinical trial in healthy volunteers confirmed the mechanism

of action in humans, showing a clear dose-dependent increase in the expression of PPARδ

target genes. This body of evidence provides a strong rationale for the continued investigation

of Bocidelpar as a potential therapy for genetic myopathies characterized by mitochondrial

dysfunction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. musculardystrophynews.com [musculardystrophynews.com]

2. U.S. FDA Grants Fast Track Designation for ASP0367/MA-0211, a Selective PPARδ
Modulator being Developed for the Treatment of Primary Mitochondrial Myopathies
[prnewswire.com]

3. Mitobridge Presents Preclinical Data Demonstrating Beneficial Effects of PPARδ
Modulators in Acute Kidney Injury at American Society of Nephrology Annual Meeting -
BioSpace [biospace.com]

4. mdpi.com [mdpi.com]

5. Single‐ and multiple‐dose safety, tolerability, pharmacokinetic, and pharmacodynamic
profiles of ASP0367, or bocidelpar sulfate, a novel modulator of peroxisome proliferator‐
activated receptor delta in healthy adults: Results from a phase 1 study - PMC
[pmc.ncbi.nlm.nih.gov]

6. drugtargetreview.com [drugtargetreview.com]

7. actionduchenne.org [actionduchenne.org]

8. Preclinical studies in the mdx mouse model of duchenne muscular dystrophy with the
histone deacetylase inhibitor givinostat - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b10830031?utm_src=pdf-body
https://www.benchchem.com/product/b10830031?utm_src=pdf-body
https://www.benchchem.com/product/b10830031?utm_src=pdf-custom-synthesis
https://musculardystrophynews.com/news/mitobridge-investigational-dmd-therapy-ma-0211-tested-healthy-volunteers-initial-clinical-trial/
https://www.prnewswire.com/news-releases/us-fda-grants-fast-track-designation-for-asp0367ma-0211-a-selective-ppar-modulator-being-developed-for-the-treatment-of-primary-mitochondrial-myopathies-301155543.html
https://www.prnewswire.com/news-releases/us-fda-grants-fast-track-designation-for-asp0367ma-0211-a-selective-ppar-modulator-being-developed-for-the-treatment-of-primary-mitochondrial-myopathies-301155543.html
https://www.prnewswire.com/news-releases/us-fda-grants-fast-track-designation-for-asp0367ma-0211-a-selective-ppar-modulator-being-developed-for-the-treatment-of-primary-mitochondrial-myopathies-301155543.html
https://www.biospace.com/mitobridge-presents-preclinical-data-demonstrating-beneficial-effects-of-ppar%CE%B4-modulators-in-acute-kidney-injury-at-american-society-of-nephrology-annual-meeting
https://www.biospace.com/mitobridge-presents-preclinical-data-demonstrating-beneficial-effects-of-ppar%CE%B4-modulators-in-acute-kidney-injury-at-american-society-of-nephrology-annual-meeting
https://www.biospace.com/mitobridge-presents-preclinical-data-demonstrating-beneficial-effects-of-ppar%CE%B4-modulators-in-acute-kidney-injury-at-american-society-of-nephrology-annual-meeting
https://www.mdpi.com/2073-4409/13/7/574
https://pmc.ncbi.nlm.nih.gov/articles/PMC9298414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9298414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9298414/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9298414/
https://www.drugtargetreview.com/news/24757/therapeutic-mitochondrial/
https://www.actionduchenne.org/mitobridges-potential-treatment-for-duchenne-advances-into-clinical-development/
https://pubmed.ncbi.nlm.nih.gov/23552722/
https://pubmed.ncbi.nlm.nih.gov/23552722/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. researchgate.net [researchgate.net]

10. PRECLINICAL DRUG TRIALS IN THE mdx MOUSE: ASSESSMENT OF RELIABLE
AND SENSITIVE OUTCOME MEASURES - PMC [pmc.ncbi.nlm.nih.gov]

11. Single- and multiple-dose safety, tolerability, pharmacokinetic, and pharmacodynamic
profiles of ASP0367, or bocidelpar sulfate, a novel modulator of peroxisome proliferator-
activated receptor delta in healthy adults: Results from a phase 1 study - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Bocidelpar (ASP0367): A Technical Guide to its
Mechanism of Action in Skeletal Muscle]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10830031#bocidelpar-mechanism-of-action-in-
skeletal-muscle]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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